molecular formula C8H8ClNO2 B3340143 2-(4-chlorophenyl)-N-hydroxyacetamide CAS No. 2593-91-1

2-(4-chlorophenyl)-N-hydroxyacetamide

Cat. No.: B3340143
CAS No.: 2593-91-1
M. Wt: 185.61 g/mol
InChI Key: JESDONMAEVRHPJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-hydroxyacetamide is an organic compound that features a chlorinated aromatic ring and a hydroxamic acid functional group

Scientific Research Applications

2-(4-chlorophenyl)-N-hydroxyacetamide has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of 2-(4-chlorophenyl)-N-hydroxyacetamide, particularly the presence of the chlorophenyl and hydroxyacetamide groups .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes are likely dependent on the compound’s interactions with various cellular biomolecules .

Molecular Mechanism

It is known that the compound can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects . The specific molecular mechanisms of this compound are likely dependent on the compound’s specific biochemical properties and cellular effects .

Temporal Effects in Laboratory Settings

It is known that the compound can have long-term effects on cellular function, potentially due to its stability, degradation, and other factors . The specific temporal effects of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, and molecular mechanisms .

Dosage Effects in Animal Models

It is known that the compound can have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses . The specific dosage effects of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, and temporal effects .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, and dosage effects .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation . The specific transport and distribution of this compound are likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, and metabolic pathways .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications . The specific subcellular localization of this compound is likely dependent on the compound’s specific biochemical properties, cellular effects, molecular mechanisms, temporal effects, dosage effects, metabolic pathways, and transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide, which is then hydroxylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the chlorinated aromatic ring and the hydroxamic acid group. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESDONMAEVRHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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